UKI-1
CAS No.: 220355-63-5
Cat. No.: VC0003911
Molecular Formula: C32H47N5O5S
Molecular Weight: 613.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 220355-63-5 |
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Molecular Formula | C32H47N5O5S |
Molecular Weight | 613.8 g/mol |
IUPAC Name | ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1 |
Standard InChI Key | ISJSHQTWOHGCMM-NDEPHWFRSA-N |
Isomeric SMILES | CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
SMILES | CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
UKI-1 is a synthetic organic compound classified as a low molecular weight serine protease inhibitor. It is specifically designed to inhibit the urokinase-type plasminogen activator (uPA), an enzyme critical in extracellular matrix degradation, cancer metastasis, and tumor progression. By targeting uPA, UKI-1 demonstrates potential as an antimetastatic and anticancer agent, making it a promising candidate for further oncological research .
Mechanism of Action
UKI-1 functions by inhibiting the enzymatic activity of uPA with a high affinity (). This inhibition prevents the conversion of plasminogen to plasmin, a process that facilitates extracellular matrix degradation and subsequent cancer cell invasion. By blocking this pathway, UKI-1 reduces tumor growth and metastasis .
Key Biological Interactions:
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Target Enzyme: uPA (urokinase-type plasminogen activator)
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Biological Impact: Reduced invasive capacity of carcinoma cells and tumor progression.
Synthesis of UKI-1
The synthesis of UKI-1 involves several steps designed to optimize its inhibitory activity against uPA. These steps include:
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Construction of the sulfonamide backbone.
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Functionalization with specific side chains to enhance binding affinity.
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Purification using chromatographic techniques.
While detailed synthetic pathways are proprietary or unpublished, the presence of functional groups such as sulfonamides and amides suggests a focus on maximizing interaction with the active site of uPA.
Applications in Oncology
UKI-1 has gained attention for its potential therapeutic applications in oncology:
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Antimetastatic Agent: By inhibiting uPA, UKI-1 reduces cancer cell invasiveness.
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Combination Therapies: Future studies aim to explore its use alongside other anticancer agents to enhance efficacy while minimizing side effects.
Preclinical Findings:
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Significant reduction in tumor growth in experimental models.
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Promising results in inhibiting carcinoma cell invasion in vitro .
Limitations and Future Directions
While UKI-1 shows promise, several challenges remain:
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Pharmacokinetics: Limited data on its bioavailability and metabolism.
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Toxicity Profile: Comprehensive studies are required to assess potential side effects.
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Combination Therapies: Research into synergistic effects with other drugs is ongoing.
Future research should focus on:
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Clinical trials to validate efficacy and safety.
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Structural optimization for improved pharmacological properties.
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Exploration of its role in treating other diseases involving uPA dysregulation.
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